N-Phenylanilinium
Description
N-Phenylanilinium refers to a protonated derivative of N-phenylaniline, where the amine group is quaternized, forming a cationic species. This compound is structurally characterized by two phenyl groups attached to a central nitrogen atom, which carries a positive charge. These compounds are often intermediates in organic synthesis or used in ionic liquids due to their charge-delocalized structures .
Properties
CAS No. |
61236-17-7 |
|---|---|
Molecular Formula |
C12H12N+ |
Molecular Weight |
170.23 g/mol |
IUPAC Name |
diphenylazanium |
InChI |
InChI=1S/C12H11N/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10,13H/p+1 |
InChI Key |
DMBHHRLKUKUOEG-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC=C(C=C1)[NH2+]C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Phenylanilinium can be synthesized through several methods. One common approach involves the reaction of aniline with a phenyl halide under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the nitrogen atom of aniline attacks the electrophilic carbon of the phenyl halide, resulting in the formation of this compound.
Another method involves the reduction of nitrobenzene in the presence of a catalyst, such as palladium on carbon, to form aniline, which is then reacted with a phenyl halide to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration of benzene to form nitrobenzene, followed by catalytic hydrogenation to produce aniline. The aniline is then subjected to further reactions with phenyl halides under controlled conditions to obtain this compound .
Chemical Reactions Analysis
Types of Reactions
N-Phenylanilinium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it back to aniline or other reduced forms.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts like palladium on carbon or platinum are used in hydrogenation reactions.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.
Major Products
The major products formed from these reactions include nitroso compounds, nitro compounds, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-Phenylanilinium has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-Phenylanilinium involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, where the nitrogen atom donates its lone pair of electrons to form new bonds. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Structural and Functional Analogues
The closest analogue identified in the evidence is N,N-Dimethylanilinium iodide (synonym: N,N-dimethylanilinium), a quaternary ammonium salt where the nitrogen atom is bonded to two methyl groups and one phenyl group, with iodide as the counterion . Below is a comparative analysis:
Analytical Characterization
Per the Guidance on Requirements for Substances in Articles (), substituted anilinium ions can be identified via:
Stability and Reactivity
- This compound : Likely less stable than alkyl-substituted analogues due to steric hindrance from bulky phenyl groups.
- N,N-Dimethylanilinium Iodide : Enhanced stability from methyl substituents, making it more suitable for synthetic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
